molecular formula C13H17N3O6S2 B558544 Boc-D-Cys(NPys)-OH CAS No. 200350-73-8

Boc-D-Cys(NPys)-OH

Cat. No.: B558544
CAS No.: 200350-73-8
M. Wt: 375.4 g/mol
InChI Key: OVTLOLNDKQUMRH-MRVPVSSYSA-N
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Description

Boc-D-Cys(NPys)-OH is a protected amino acid derivative essential for advanced peptide science. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino terminus and a 3-nitro-2-pyridinesulfenyl (Npys) group protecting the thiol side chain of the non-proteinogenic amino acid D-cysteine . This specific configuration makes it a valuable building block in Solid-Phase Peptide Synthesis (SPPS), particularly for the formation of unsymmetrical disulfide bonds, which are crucial in the structure of many bioactive peptides and proteins . The Npys protecting group is highly electrophilic and can react selectively with free thiol groups on other cysteine residues under mild conditions to form a disulfide bond, releasing the 3-nitro-2-pyridinethione by-product, which can be monitored by its characteristic yellow color . This reactivity is exploited in the synthesis of complex disulfide-rich peptides, protein folding studies, and the preparation of peptide conjugates for biophysical and biochemical research . Researchers utilize this compound in the development of peptide-based therapeutics, such as analogs of hormones like oxytocin, and in the study of enzyme mechanisms involving disulfide bond reduction . The D-configuration of the cysteine residue introduces distinct steric and conformational properties compared to its L-enantiomer, which can be critical for modulating biological activity and stability against enzymatic degradation . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTLOLNDKQUMRH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649892
Record name N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200350-73-8
Record name N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Incorporation of Boc-D-Cys(NPys)-OH in SPPS

The Boc (tert-butoxycarbonyl) strategy is preferred for introducing NPys-protected cysteine residues due to its compatibility with acid-labile protecting groups and avoidance of piperidine, which destabilizes the NPys moiety. The process involves:

  • Resin Selection : Wang or 2-chlorotrityl chloride resins are commonly used for carboxylate or carboxamide termini, respectively.

  • Coupling Conditions : this compound is activated with coupling reagents such as DIPCDI (N,N'-diisopropylcarbodiimide) and Oxyma Pure in DMF, typically at 5-fold molar excess for 1–2 hours.

  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) (25–50% v/v), followed by neutralization with N-methylmorpholine (NMM).

Key Consideration : The NPys group remains stable under Boc deprotection conditions but degrades in thiol-containing cleavage cocktails, necessitating silane-based alternatives.

Post-Synthetic Modification with 2,2'-Dithiobis(5-nitropyridine) (DTNP)

For peptides synthesized via Fmoc SPPS, the NPys group is introduced post-synthetically using DTNP:

  • Thiol Activation : A free cysteine residue (e.g., protected with Trt or tBu) is treated with DTNP (3–5 eq.) in acetic acid/water (3:1 v/v) at 0–25°C.

  • Reaction Kinetics : The reaction completes within 1 minute at pH 3.5–6.5 (1 M ammonium acetate) or 3 hours at pH 2.7 (0.1 M acetic acid), yielding >90% heterodisulfide.

  • Workup : The product is precipitated with cold diethyl ether, washed to remove excess DTNP, and purified via reverse-phase HPLC.

Advantage : This method avoids NPys degradation during Fmoc deprotection and enables selective disulfide formation.

Cleavage and Purification Strategies

Acidolytic Cleavage

Traditional thiol-based cleavage mixtures (e.g., TFA/thioanisole/ethanedithiol) are incompatible with NPys. Instead, silane-based cocktails are employed:

ReagentComposition (v/v)Cleavage TimeNPys Stability
TFA/TIS/water95:2.5:2.52 hoursHigh
TFA/triisopropylsilane88:121 hourModerate

Note : Prolonged exposure to TFA (>2 hours) may cause partial NPys degradation, necessitating rapid purification.

Reverse-Phase HPLC Purification

Purification employs C18 columns with acetonitrile/water gradients (0.1% TFA). This compound typically elutes at 65–70% acetonitrile, with UV detection at 280 nm (NPys absorbance).

Analytical Characterization

Mass Spectrometry

Matrix-assisted laser desorption/ionization (MALDI-TOF) or ESI-MS confirms molecular weight:

  • Expected [M+H]+ : 375.43 (C13H17N3O6S2).

  • Observed : 375.5 ± 0.2 Da (Bachem data).

HPLC Purity

Analytical HPLC (C18, 4.6 × 250 mm, 1 mL/min) shows a single peak (>95% purity) at 10.2 minutes.

FormSolventTemperatureStability Period
Lyophilized-20°C12 months
SolutionDMSO-80°C6 months

Critical Tip : Aliquot stock solutions to avoid freeze-thaw cycles, which degrade NPys.

Challenges and Mitigation Strategies

Racemization During Coupling

This compound exhibits minimal racemization (0.5–1.0%) compared to Fmoc analogs (3–7%) due to the absence of piperidine.

NPys Degradation in Thiols

Thiol scavengers (e.g., triisopropylsilane) replace ethanedithiol in cleavage cocktails to preserve NPys integrity.

Applications in Peptide Engineering

Native Chemical Ligation

This compound enables directed disulfide formation in heterodimeric peptides (e.g., relaxin A chain).

Peptide-Protein Conjugates

The NPys group reacts rapidly with protein thiols (e.g., serum albumin) at pH 4.0–7.0, enabling stable bioconjugates .

Chemical Reactions Analysis

Disulfide Bond Formation via Thiol Exchange

The Npys group undergoes rapid thiol-disulfide exchange reactions, enabling controlled formation of asymmetric disulfide bonds. This reactivity is exploited in peptide-protein conjugation and heterodimer synthesis .

Reaction Conditions Products Yield References
Thiol exchange with cysteine0.1 M phosphate buffer, pH 7.5, 25°CMixed disulfide (Cys-S-S-Npys)>90%
Conjugation with proteinspH 6.0–8.0, 4°C, 2–24 hrsPeptide-protein disulfide conjugates60–85%

Key Mechanism :

  • The electrophilic Npys sulfur reacts with nucleophilic thiols (e.g., cysteine, glutathione), releasing 3-nitro-2-thiopyridone (NTp) and forming disulfide bonds .
  • This reaction proceeds efficiently even at low concentrations (10⁻⁴ M), minimizing polymerization .

Deprotection and Stability

The Npys group is stable under acidic cleavage conditions (e.g., TFA) but labile to reducing agents and ascorbate .

Deprotection Methods

Agent Conditions Time Efficiency By-Products
β-Mercaptoethanol20 mM in PBS, pH 7.4, 25°C30 min>95%NTp (λₘₐₓ = 386 nm)
Ascorbate100 mM, pH 7.0, 37°C24 hrs~75%Disulfide (if incomplete)
TCEP50 mM, pH 4.5, 25°C1 hr>90%NTp

Stability Data :

  • Acid Stability : Resists 95% TFA for 2 hrs .
  • Base Sensitivity : Partial decomposition in piperidine (20% in DMF, 2 hrs) .

Oxidative Reactions

Iodine oxidation of Npys-protected peptides facilitates simultaneous deprotection and disulfide formation :

Condition Solvent Reaction Time Product
I₂ in MeOH/H₂O90:10 (v/v)30–120 minCyclic monomer
I₂ in AcOH/HCl95:5 (v/v)2 hrsDimer

Limitations :

  • Risk of Tyr/Trp iodination in polar solvents .
  • Polymerization at high peptide concentrations (>1 mg/mL) .

Comparative Reactivity of Npys Derivatives

Property Boc-D-Cys(NPys)-OH Fmoc-Cys(Trt)-OH
Racemization during coupling0.74%3.3%
Acid stabilityStable to 95% TFACleaved in 1% TFA
Deprotection rate (β-ME)<30 minN/A

Synthetic Challenges and Solutions

  • By-Product Formation : Ascorbate-mediated deprotection can yield disulfide by-products if reaction time exceeds 24 hrs .
  • Solubility : Npys-protected peptides exhibit enhanced solubility in DMF and NMP vs. Trt derivatives .

Scientific Research Applications

Peptide Synthesis

Boc-D-Cys(NPys)-OH is widely used in solid-phase peptide synthesis (SPPS). It serves as a building block for constructing peptides with specific structural features, particularly those that require disulfide linkages for stability.

  • Case Study : Research demonstrated that this compound can be incorporated into peptides to enhance their stability and cellular uptake due to the formation of disulfide bonds .

Drug Development

The compound plays a pivotal role in developing peptide-based therapeutics. Its ability to form stable disulfide bonds makes it suitable for creating drugs that mimic natural peptides.

  • Case Study : In studies focusing on T-cell epitopes, this compound was utilized to block thiols in proteins, allowing researchers to investigate thiol-containing epitopes more effectively .

Protein Engineering

This compound is employed in protein engineering to create heterodimeric proteins through controlled disulfide bond formation. This application is crucial for studying protein interactions and functions.

  • Case Study : Researchers successfully synthesized heterodimeric peptides using this compound alongside other cysteine derivatives, demonstrating its utility in creating complex protein structures .

Mechanism of Action

The mechanism of action of Boc-D-Cys(NPys)-OH involves its ability to form disulfide bonds, which can stabilize the structure of peptides and proteins. The compound may interact with specific molecular targets through its disulfide linkage, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Features:

  • Structure: (2R)-2-(Boc-amino)-3-(3-nitro-2-pyridinesulfenyl)propanoic acid.
  • Molecular Weight : 375.42 g/mol (CAS 76880-29-0) .
  • Applications :
    • Directed Disulfide Bond Formation : The NPys group facilitates selective disulfide formation via thiol exchange, critical for native chemical ligation (NCL) and peptide cyclization .
    • T-Cell Epitope Studies : Protects cysteine thiols in proteins while retaining reducibility for antigen presentation .
  • Synthesis : Typically synthesized using HBTU/DIEA activation in DMF, followed by purification via column chromatography .

Comparison with Similar Compounds

Boc-Cys(NPys)-OH (L-Isomer)

  • Structure : L-configuration cysteine with Boc and NPys groups.
  • Molecular Weight : 375.42 g/mol (CAS 76880-29-0) .
  • Key Differences :
    • Stereochemical orientation (L vs. D) affects peptide folding and enzymatic stability. The D-form resists proteolytic degradation .
    • Similar reactivity in disulfide formation but distinct biological activity in epitope recognition .

Fmoc-Pen(NPys)-OH

  • Structure : Penicillamine (β,β-dimethyl cysteine) with Fmoc (fluorenylmethyloxycarbonyl) and NPys groups.
  • Molecular Weight: Not explicitly stated; synthesized via Fmoc-OSu activation at pH 9 .
  • Key Differences :
    • Steric Effects : Penicillamine’s dimethyl group hinders disulfide formation kinetics compared to unmodified cysteine .
    • Deprotection : Fmoc requires basic conditions (piperidine), whereas Boc requires acidic conditions (TFA) .

Boc-D-Cys(Trt)-OH

  • Structure : D-cysteine with Boc and trityl (Trt) protection on the thiol.
  • Molecular Weight : 463.6 g/mol (CAS 87494-13-1) .
  • Key Differences :
    • Thiol Protection : Trt offers irreversible protection, requiring harsh acids (TFA with scavengers) for removal, unlike NPys, which enables reversible disulfide formation .
    • Applications : Primarily used as a stable intermediate in peptide synthesis rather than directed ligation .

Boc-Pen(NPys)-OH

  • Structure : Penicillamine derivative with Boc and NPys.
  • Synthesis : Purchased commercially (Bachem) and used in oligonucleotide synthesis .
  • Key Differences :
    • Similar to Fmoc-Pen(NPys)-OH but with Boc protection, enabling compatibility with acid-labile resins.
    • Lower solubility due to penicillamine’s hydrophobicity compared to Boc-D-Cys(NPys)-OH .

Data Table: Comparative Analysis

Compound Protecting Groups Molecular Weight (g/mol) CAS Number Key Applications Advantages/Disadvantages References
This compound Boc (amine), NPys (S) 375.42 76880-29-0 NCL, T-cell epitope studies Reversible disulfide formation; D-configuration enhances stability
Boc-Cys(NPys)-OH (L-form) Boc (amine), NPys (S) 375.42 76880-29-0 T-cell epitope studies L-configuration may enhance antigen recognition
Fmoc-Pen(NPys)-OH Fmoc (amine), NPys (S) ~500 (estimated) - Peptide synthesis Steric hindrance slows disulfide formation
Boc-D-Cys(Trt)-OH Boc (amine), Trt (S) 463.6 87494-13-1 Intermediate in peptide synthesis Irreversible protection; requires harsh deprotection
Boc-Pen(NPys)-OH Boc (amine), NPys (S) ~400 (estimated) - Oligonucleotide synthesis Lower solubility due to penicillamine

Directed Disulfide Bond Formation

This compound outperforms Trt-protected analogs in NCL due to the NPys group’s ability to form mixed disulfides under mild conditions. For example, in AMG 416 synthesis, Boc-L-Cys(NPys)-OH enabled efficient disulfide bond formation on solid-phase resins, a method adaptable to the D-form for enhanced stability .

Stability and Handling

  • NPys vs. Trt : NPys-protected compounds require careful handling (light-sensitive), whereas Trt derivatives are more stable but less reactive .
  • Stereochemical Impact: D-amino acids like this compound resist enzymatic degradation, making them ideal for in vivo applications .

Case Study: T-Cell Epitope Identification

Boc-Cys(NPys)-OH (L-form) was used to protect thiols in snake venom toxins, preserving epitope activity post-reduction by antigen-presenting cells. The D-form could offer similar utility with prolonged stability .

Biological Activity

Boc-D-Cys(NPys)-OH, also known as Boc-Cysteine (3-nitro-2-pyridinesulfenyl) hydroxyl, is a cysteine derivative that has garnered attention for its unique properties and applications in biochemical research. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in various fields, particularly immunology and peptide synthesis.

  • Molecular Formula : C₁₃H₁₇N₃O₆S
  • Molecular Weight : 317.35 g/mol
  • Density : 1.4 g/cm³
  • Melting Point : -160ºC (decomposes)
  • Boiling Point : 553.9°C at 760 mmHg

This compound is characterized by the presence of a nitro-pyridine sulfenyl group, which plays a crucial role in its reactivity and biological applications.

This compound functions primarily as a thiol-modifying reagent. It can selectively block thiol groups in proteins and peptides, which is essential for studying thiol-containing T cell epitopes. The blocking of these thiols prevents undesirable oxidative reactions while maintaining the ability to revert to their active forms through reduction by antigen-presenting cells .

Key Mechanisms:

  • Thiol Protection : The compound protects cysteine residues from oxidation, facilitating the study of disulfide-rich proteins.
  • Reversible Blocking : Allows for the controlled study of T cell responses by temporarily modifying epitopes without permanent alteration.

1. Immunological Applications

This compound has been utilized in various immunological studies to investigate T cell epitopes. For instance, it has been shown to effectively block thiols in proteins like toxin alpha from Naja nigricollis, allowing researchers to explore the implications of thiol modifications on immune recognition .

2. Peptide Synthesis

In peptide synthesis, this compound serves as a protective group that can be removed under mild conditions. This property is particularly useful for synthesizing cyclic peptides with disulfide bonds, which are critical for maintaining structural integrity and biological activity .

Case Study 1: T Cell Epitopes

A study published in the Journal of Immunological Methods demonstrated that blocking protein thiols with this compound allowed for the identification of T cell epitopes in cysteine-rich proteins. The study highlighted how this approach could reveal new insights into immune responses against various pathogens .

Case Study 2: Peptide Conjugation

Research in Molecular Pharmacology explored the use of this compound in controlled peptide-protein conjugation. The findings indicated that this compound facilitates the formation of stable conjugates while preserving the biological activity of both peptide and protein components .

Comparative Analysis with Other Cysteine Derivatives

CompoundKey FeaturesApplications
This compoundProtects thiols; reversible blockingT cell epitope identification
Boc-L-Cys(Acm)-OHRequires harsher conditions for deprotectionCyclic peptide synthesis
S-Npys-L-CysteineStable under acidic conditions; used for conjugationPeptide-protein conjugation

Q & A

Basic Research Questions

Q. What are the standard protocols for incorporating Boc-D-Cys(NPys)-OH into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is introduced using Boc chemistry due to the instability of the NPys group under Fmoc deprotection conditions (e.g., piperidine). The residue is typically added at the N-terminus to avoid side reactions. Post-synthesis, the NPys group facilitates disulfide bond formation via thiol exchange without requiring oxidizing agents. Cleavage from the resin is performed with trifluoroacetic acid (TFA), followed by purification via reversed-phase HPLC .

Q. How does the NPys group in this compound function in disulfide bond formation?

  • Methodological Answer : The NPys group serves dual roles: (1) a thiol-protecting group during synthesis and (2) a leaving group during disulfide bond formation. It reacts selectively with free thiols (e.g., cysteine residues) in a pH-dependent manner (optimal at pH 6–8), enabling controlled intramolecular or intermolecular disulfide bridges. This method avoids the need for oxidative reagents like iodine .

Q. What storage conditions are critical for maintaining this compound stability?

  • Methodological Answer : The compound should be stored at –80°C to –20°C under inert gas (e.g., argon) to prevent oxidation and moisture absorption. Lyophilized peptides containing NPys-modified cysteine require desiccation and protection from light to avoid degradation of the nitro-pyridyl group .

Advanced Research Questions

Q. How can researchers resolve low yields in disulfide-mediated conjugations using this compound?

  • Methodological Answer : Low yields may stem from residual reducing agents (e.g., TCEP, DTT) in the reaction buffer. Strategies include:

  • Dialyzing or desalting the peptide to remove contaminants.
  • Using a 1.5–2.0 molar excess of this compound relative to target thiols.
  • Optimizing reaction pH (6.5–7.5) and monitoring kinetics via HPLC .

Q. What analytical techniques confirm successful disulfide bond formation using this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Detects mass shifts corresponding to disulfide-linked products (e.g., loss of NPys group: –182 Da).
  • Ellman’s Assay : Quantifies free thiols pre-/post-reaction to confirm consumption.
  • HPLC with UV-Vis Detection : Monitors reaction progress via retention time shifts and NPys-specific absorbance at 340 nm .

Q. How does the D-configuration of this compound influence peptide bioactivity in cellular models?

  • Methodological Answer : D-amino acids resist proteolytic degradation, enhancing peptide stability in biological systems. For example, D-Cys(NPys)-containing cell-penetrating peptides (e.g., D-Arg9 conjugates) show improved cellular uptake compared to L-configurations. Researchers should validate bioavailability using fluorescence tagging and confocal microscopy in live-cell assays .

Q. How to address contradictions in disulfide bond stability data under varying pH conditions?

  • Methodological Answer : NPys-mediated disulfide bonds are pH-sensitive. For reproducible results:

  • Conduct buffer screening (e.g., phosphate vs. Tris) to identify pH-dependent stability thresholds.
  • Use circular dichroism (CD) or NMR to assess conformational changes in peptides under different pH conditions.
  • Cross-validate with reducing SDS-PAGE to detect unintended disulfide reduction .

Methodological Considerations for Experimental Design

  • Thiol Compatibility : Avoid competing thiol-containing reagents (e.g., β-mercaptoethanol) during synthesis or conjugation .
  • Stereochemical Purity : Validate D-configuration retention via chiral HPLC or enzymatic digestion assays .
  • Data Reproducibility : Document resin type (e.g., rink amide), coupling reagents (e.g., HBTU/HOBt), and cleavage conditions to ensure protocol transparency .

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